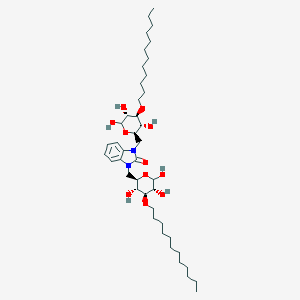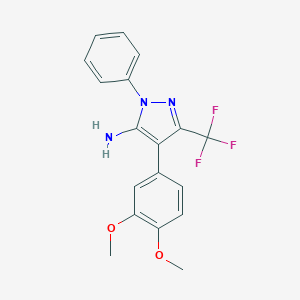![molecular formula C25H19F3N4O B290139 N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound, also known as MTMQ, is a heterocyclic amine that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. The exact mechanism of action of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is still under investigation, but it is believed to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidative properties, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to inhibit the activity of certain enzymes, including COX-2 and LOX, which are involved in the inflammatory response. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to possess antioxidant properties, which may protect cells from oxidative damage.
実験室実験の利点と制限
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes, its anti-inflammatory and anti-tumor properties, and its potential as a candidate for the development of enzyme inhibitors. However, N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine also has limitations, including its potential toxicity and the need for further research to determine its mechanism of action.
将来の方向性
Future research on N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine should focus on determining its mechanism of action, identifying its potential applications in various fields, and developing new synthesis methods to improve its yield, purity, and ease of synthesis. Other areas of research may include investigating the potential use of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine as a candidate for the development of enzyme inhibitors, and exploring its potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is needed to determine its full potential and to develop new applications for this promising compound.
合成法
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been synthesized using various methods, including the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a catalyst. Other methods include the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a base, and the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a Lewis acid. The synthesis method used depends on the desired yield, purity, and ease of synthesis.
科学的研究の応用
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidative properties, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
特性
分子式 |
C25H19F3N4O |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
5,7,8-trifluoro-N-[(2-methoxyphenyl)methyl]-1-methyl-3-phenylpyrazolo[3,4-b]quinolin-6-amine |
InChI |
InChI=1S/C25H19F3N4O/c1-32-25-17(22(31-32)14-8-4-3-5-9-14)12-16-19(26)24(21(28)20(27)23(16)30-25)29-13-15-10-6-7-11-18(15)33-2/h3-12,29H,13H2,1-2H3 |
InChIキー |
GLSPXUZPWIWZAG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=CC=C4OC)F)C(=N1)C5=CC=CC=C5 |
正規SMILES |
CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=CC=C4OC)F)C(=N1)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)

methanone](/img/structure/B290063.png)
methyl benzoate](/img/structure/B290064.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)

![2-benzyl-6a-chloro-5-(chloromethyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B290069.png)

![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290073.png)
![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290076.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290077.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290079.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290080.png)